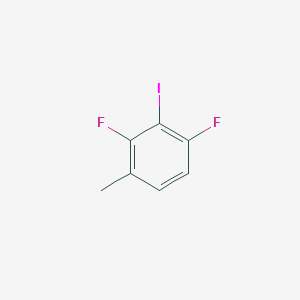

1,3-Difluoro-2-iodo-4-methylbenzene

Description

1,3-Difluoro-2-iodo-4-methylbenzene is a halogenated aromatic compound characterized by fluorine atoms at positions 1 and 3, an iodine atom at position 2, and a methyl group at position 4 of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₇H₅F₂I, with a molecular weight of 254.02 g/mol (estimated). The iodine atom enhances reactivity in cross-coupling reactions, while fluorine and methyl groups modulate electron density and steric hindrance .

Properties

IUPAC Name |

1,3-difluoro-2-iodo-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKODHBVDPJZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and halogen exchange reactions. One common method involves the iodination of 1,3-difluoro-4-methylbenzene using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, where a precursor compound such as 1,3-difluoro-4-methylbenzene is treated with iodine in the presence of a catalyst to achieve the desired substitution .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form difluoromethylbenzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products Formed

Substitution: Products such as 1,3-difluoro-2-azido-4-methylbenzene or 1,3-difluoro-2-cyano-4-methylbenzene.

Oxidation: Products like 1,3-difluoro-2-iodo-4-methylbenzoic acid.

Scientific Research Applications

1,3-Difluoro-2-iodo-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-iodo-4-methylbenzene involves its interaction with various molecular targets. The iodine atom’s presence makes the compound more reactive towards electrophiles, facilitating reactions such as electrophilic aromatic substitution. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1,3-Difluoro-2-iodo-4-methylbenzene with its analogs:

Key Observations :

- Molecular Weight : The methyl and iodine substituents in the target compound result in a moderate molecular weight (254.02 g/mol). Bulkier groups, such as methoxy (270.02 g/mol) or chlorine/difluoromethoxy (318.49 g/mol), increase molecular weight significantly .

- Substituent Effects: Methoxy (OCH₃) and difluoromethoxy (OCF₂) groups introduce polarity, altering solubility and reactivity compared to the non-polar methyl group .

- Halogen Influence : Iodine’s large atomic radius and low electronegativity enhance susceptibility to nucleophilic substitution, whereas bromine (in a-Bromo-3,5-difluorotoluene) offers intermediate reactivity .

Electrophilic Aromatic Substitution (EAS) :

- The methyl group in this compound is electron-donating, activating the ring toward EAS at positions ortho/para to itself. However, fluorine’s electron-withdrawing nature deactivates adjacent positions, directing reactivity to the iodine-bearing site .

- In contrast, 1-(Difluoromethyl)-4-iodobenzene (95% similarity) has a strong electron-withdrawing CF₂H group, further deactivating the ring and reducing EAS reactivity compared to the target compound .

Cross-Coupling Reactions :

- The iodine atom in this compound facilitates Suzuki-Miyaura and Ullmann couplings. Analog 1-Iodo-2-(trifluoromethyl)benzene (91% similarity) exhibits slower coupling due to the steric hindrance of the trifluoromethyl group .

Biological Activity

1,3-Difluoro-2-iodo-4-methylbenzene is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms and one iodine atom on a methyl-substituted benzene ring. The unique combination of halogens can influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include halogenation and substitution processes. Common methods include:

- Halogenation : Utilizing iodine and fluorine sources to introduce the respective halogens onto the benzene ring.

- Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

- Case Study 1 : A study investigated the antibacterial effects of halogenated benzenes against various bacterial strains, revealing minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties against pathogens such as E. coli and Staphylococcus aureus .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have shown that analogs can inhibit cell proliferation in cancer cell lines:

- Case Study 2 : A related compound demonstrated significant antiproliferative effects against HeLa and A549 cancer cells, with IC50 values indicating effective inhibition at low concentrations .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Halogenated compounds often act as enzyme inhibitors by binding to active sites, thus disrupting normal cellular functions.

- DNA Interaction : Some studies suggest that similar compounds might intercalate into DNA or induce oxidative stress, leading to apoptosis in cancer cells.

Research Findings

| Biological Activity | Related Compound | MIC/IC50 Values |

|---|---|---|

| Antibacterial | 1,3-Difluorobenzene | MIC = 62.5 µg/mL (against E. coli) |

| Anticancer | 1,3-Difluorobenzene | IC50 = 226 µg/mL (against HeLa cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.